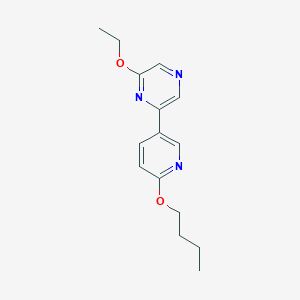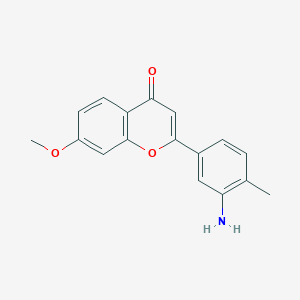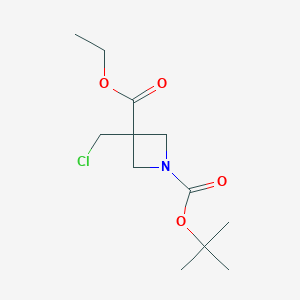
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(羟甲基)苯基)-1H-吲哚-6-羧酸甲酯是一种合成有机化合物,属于吲哚类。吲哚是杂环芳香族有机化合物,在各种生物和化学过程中发挥着重要作用。这种特定化合物以其羟甲基连接到苯环上为特征,该苯环进一步连接到具有羧酸酯基团的吲哚核心。
准备方法
合成路线和反应条件
1-(3-(羟甲基)苯基)-1H-吲哚-6-羧酸甲酯的合成通常涉及多步过程。一种常见的方法包括以下步骤:
吲哚核的形成: 吲哚核可以通过费歇尔吲哚合成法合成,其中苯肼在酸性条件下与醛或酮反应。
羟甲基的引入: 羟甲基可以通过傅-克烷基化反应引入,其中吲哚核在路易斯酸催化剂存在下与甲醛反应。
酯化: 最后一步是在酸催化剂存在下用甲醇对羧酸基团进行酯化以形成甲酯。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,利用连续流动反应器和优化的反应条件来确保高产率和纯度。自动化系统和先进的纯化技术(如色谱法)的应用可以进一步提高生产过程的效率。
化学反应分析
反应类型
1-(3-(羟甲基)苯基)-1H-吲哚-6-羧酸甲酯可以进行各种化学反应,包括:
氧化: 羟甲基可以使用高锰酸钾或三氧化铬等氧化剂氧化成羧酸。
还原: 酯基可以使用氢化铝锂等还原剂还原成醇。
取代: 苯环可以在适当的条件下进行亲电芳香取代反应,如硝化、卤化和磺化。
常用试剂和条件
氧化: 碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 用浓硝酸和浓硫酸的混合物进行硝化。
主要形成的产物
氧化: 形成1-(3-(羧酸)苯基)-1H-吲哚-6-羧酸酯。
还原: 形成1-(3-(羟甲基)苯基)-1H-吲哚-6-甲醇。
取代: 根据所用亲电试剂的不同,形成各种取代衍生物。
科学研究应用
1-(3-(羟甲基)苯基)-1H-吲哚-6-羧酸甲酯在科学研究中有几种应用:
化学: 用作合成更复杂的有机分子和药物的砌块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果,以及作为药物发现中的先导化合物。
工业: 用于开发新型材料,以及作为染料和颜料合成的前体。
作用机制
1-(3-(羟甲基)苯基)-1H-吲哚-6-羧酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物学效应。例如,它可能会抑制参与细胞增殖的某些酶的活性,从而表现出抗癌特性。确切的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
1-(3-(羟甲基)苯基)-1H-吲哚-6-羧酸甲酯可以与其他类似化合物进行比较,例如:
1-(3-(羟甲基)苯基)-1H-吲哚-2-羧酸甲酯: 吲哚环上羧酸酯基团的位置不同。
1-(4-(羟甲基)苯基)-1H-吲哚-6-羧酸甲酯: 苯环上羟甲基的位置不同。
1-(3-(甲氧基甲基)苯基)-1H-吲哚-6-羧酸甲酯: 羟甲基被甲氧基甲基取代。
这些化合物具有类似的结构特征,但由于其官能团和取代模式的变化,可能表现出不同的化学反应性和生物活性。
属性
分子式 |
C17H15NO3 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC 名称 |
methyl 1-[3-(hydroxymethyl)phenyl]indole-6-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-6-5-13-7-8-18(16(13)10-14)15-4-2-3-12(9-15)11-19/h2-10,19H,11H2,1H3 |
InChI 键 |
SUQAPBKLNOLOKR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2C3=CC=CC(=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate](/img/structure/B11846305.png)

![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)








![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)
